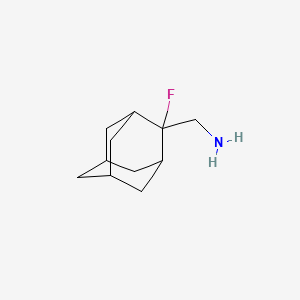

(2-Fluoroadamantan-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-2-adamantyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FN/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWMJOHCRTWHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoroadamantan 2 Yl Methanamine

Strategies for the Adamantane (B196018) Framework Construction

The adamantane core, a perfectly symmetrical and strain-free tricyclic alkane, can be assembled through various synthetic routes. These methods generally fall into two categories: building the cage from simpler, non-cage precursors or rearranging existing polycyclic isomers into the more stable adamantane structure.

The most practical and widely employed method for synthesizing the adamantane framework is the Lewis acid-catalyzed rearrangement of various C10H16 polycyclic hydrocarbon isomers. The thermodynamically most stable of these isomers is adamantane, and thus, precursors such as endo-trimethylenenorbornane (also known as protoadamantane) will readily rearrange in the presence of a Lewis acid like aluminum chloride (AlCl3) or a superacid. This rearrangement proceeds through a series of carbocationic intermediates, ultimately collapsing into the strain-free adamantane cage. This method is highly efficient, often providing adamantane in high yields from readily available precursors derived from petroleum.

| Precursor | Catalyst | Product | Significance |

| Protoadamantane | AlCl3 / Heat | Adamantane | High-yield, thermodynamically driven rearrangement to the most stable isomer. |

| Bicyclo[3.3.1]nonane derivatives | Various | Adamantane derivatives | Stepwise construction allowing for pre-functionalization. |

Introduction of the Fluorine Substituent at the C-2 Position

Once the adamantane framework is established, the next critical phase is the introduction of a fluorine atom at a secondary, or bridge, position (C-2). This is more challenging than substitution at the tertiary, or bridgehead, positions (C-1, C-3, C-5, C-7).

Direct fluorination of adamantane can be a powerful tool, though controlling the regioselectivity can be difficult. Methods like electrochemical fluorination (ECF), also known as the Simons process, involve passing a current through a solution of the organic substrate in anhydrous hydrogen fluoride (B91410). While ECF is effective for perfluorination, selective monofluorination is challenging and often leads to a mixture of products. Other direct fluorination agents, such as elemental fluorine or xenon difluoride, are highly reactive and typically show a preference for the more reactive tertiary bridgehead positions over the secondary positions.

A more controlled and widely used approach involves the initial oxidation of adamantane to form adamantan-2-one. This ketone can then be reduced to the corresponding adamantan-2-ol. The secondary alcohol group serves as a handle for the introduction of fluorine. A common method for this alcohol-to-fluorine conversion is the use of a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents replace the hydroxyl group with a fluorine atom, typically with inversion of stereochemistry.

| Starting Material | Reagent | Intermediate/Product | Key Transformation |

| Adamantane | Oxidizing Agent (e.g., H2SO4) | Adamantan-2-one | Oxidation at the secondary carbon. |

| Adamantan-2-one | Reducing Agent (e.g., NaBH4) | Adamantan-2-ol | Ketone reduction to a secondary alcohol. |

| Adamantan-2-ol | DAST or Deoxo-Fluor | 2-Fluoroadamantane | Deoxofluorination of the alcohol. |

Another viable strategy is the halogen exchange, or Halex, reaction. This involves first introducing a different halogen, such as bromine or chlorine, at the C-2 position. This can be achieved through radical bromination of adamantane, which can yield a mixture of 1-bromoadamantane (B121549) and 2-bromoadamantane. The 2-bromo isomer can then be isolated and subjected to nucleophilic substitution with a fluoride source. Common fluoride sources for this type of reaction include spray-dried potassium fluoride (KF) in the presence of a phase-transfer catalyst (like a crown ether) or silver(I) fluoride (AgF). The efficiency of this exchange can be influenced by the solvent, temperature, and the nature of the leaving group.

The final step in the synthesis of (2-Fluoroadamantan-2-yl)methanamine, the introduction of the methanamine group, would typically proceed from a precursor such as 2-fluoro-adamantane-2-carboxylic acid or a related derivative. Standard organic transformations could then be employed to convert the carboxylic acid to the desired primary amine.

N-Directed C-H Fluorination Strategies

The direct fluorination of C-H bonds is a highly sought-after transformation in medicinal and materials chemistry. In the context of synthesizing this compound, a nitrogen-containing directing group can be utilized to achieve regioselective fluorination at the C-2 position of the adamantane nucleus. This approach typically involves the installation of a directing group that can coordinate to a fluorinating agent, bringing it into close proximity to the target C-H bond.

While a direct N-directed C-H fluorination on a pre-existing (adamantan-2-yl)methanamine scaffold is challenging due to the primary amine's reactivity, a common strategy involves the use of a removable or modifiable directing group. For instance, an amide or a sulfonamide derivative of a precursor molecule could be used to direct the fluorination. The directing group would be positioned to facilitate the delivery of an electrophilic or radical fluorinating agent to the C-2 position. Reagents such as Selectfluor® (F-TEDA-BF4) are often employed in such transformations. The general mechanism involves the formation of a key intermediate where the directing group and the fluorinating agent are brought together, leading to the selective abstraction of a hydrogen atom from the C-2 position and subsequent fluorination. Following the fluorination step, the directing group would be cleaved or transformed to yield the desired methanamine moiety.

Introduction of the Methanamine Moiety at C-2 Position

Organometallic intermediates, particularly lithiated adamantanes, offer a powerful tool for the introduction of various functional groups, including the aminomethyl group. The synthesis would likely commence with a 2-fluoro-2-haloadamantane (e.g., 2-bromo-2-fluoroadamantane). This starting material can be subjected to a lithium-halogen exchange reaction using an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate the corresponding 2-fluoro-2-lithiated adamantane. This highly reactive intermediate can then be quenched with an appropriate electrophilic aminomethylating agent.

A potential route involves the reaction of the 2-fluoro-2-lithiated adamantane with a formaldehyde (B43269) equivalent, such as paraformaldehyde, to yield (2-fluoroadamantan-2-yl)methanol. This alcohol can then be converted to the corresponding amine through a two-step process involving conversion to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source like sodium azide (B81097) and subsequent reduction. Alternatively, direct amination of the lithiated species with an electrophilic amine source, such as a protected hydroxylamine (B1172632) derivative, could be explored, although this approach can be less straightforward.

Condensation reactions provide a classic yet effective method for the formation of C-N bonds. In the synthesis of this compound, this strategy would typically start from a 2-fluoroadamantan-2-carboxaldehyde or a 2-fluoroadamantan-2-one precursor. The synthesis of the requisite 2-fluoroadamantan-2-carboxaldehyde can be challenging but could potentially be achieved through the oxidation of (2-fluoroadamantan-2-yl)methanol.

Once the aldehyde is in hand, it can undergo reductive amination. This one-pot reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine, to form an intermediate imine. The imine is then reduced in situ using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to afford the desired this compound. The choice of reducing agent is crucial to avoid the reduction of the starting aldehyde.

| Starting Material | Reagents | Intermediate | Product |

| 2-Fluoroadamantan-2-carboxaldehyde | 1. NH₃2. NaBH₃CN | Imine | This compound |

| 2-Fluoroadamantan-2-one | 1. NH₂OH·HCl2. H₂/Raney Ni | Oxime | (2-Fluoroadamantan-2-yl)amine |

Note: The table illustrates a general approach. The synthesis of this compound would require a one-carbon homologation from the ketone, for example, via the corresponding nitrile.

The reduction of a nitrile or an imine precursor is a highly reliable method for the synthesis of primary amines. This approach would involve the preparation of (2-fluoroadamantan-2-yl)carbonitrile as a key intermediate. This nitrile can be synthesized from a suitable 2-halo-2-fluoroadamantane via nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide.

Once the (2-fluoroadamantan-2-yl)carbonitrile is obtained, it can be reduced to the target this compound using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere, or chemical reduction with strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. Care must be taken during the workup of LiAlH₄ reactions to safely quench the reactive reagent.

| Precursor | Reducing Agent | Solvent | Product |

| (2-Fluoroadamantan-2-yl)carbonitrile | LiAlH₄ | Tetrahydrofuran | This compound |

| (2-Fluoroadamantan-2-yl)carbonitrile | H₂, Raney Ni | Methanol/Ammonia | This compound |

Convergent and Divergent Synthetic Approaches to the Compound

The synthesis of this compound can be approached from both a convergent and a divergent perspective.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the later stages of the synthesis. For this target molecule, a convergent approach might involve the synthesis of a 2-lithiated-2-fluoroadamantane fragment and a separate electrophilic aminomethylating agent. The key bond-forming step would be the reaction between these two fragments. This approach is often more efficient for complex molecules as it allows for the independent optimization of the synthesis of each fragment.

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of target molecules. For instance, a 2-fluoroadamantan-2-one could serve as a divergent precursor. From this ketone, one could synthesize the target this compound via a multi-step sequence (e.g., Wittig reaction to introduce a methylene (B1212753) group, followed by hydroboration-oxidation to the alcohol, conversion to the amine). The same ketone could also be used to prepare other 2-fluoro-2-substituted adamantane derivatives, demonstrating the divergent nature of the synthesis.

Stereochemical Considerations in the Synthesis of Substituted Adamantanes

The rigid cage structure of adamantane introduces significant stereochemical considerations, particularly when dealing with substitutions at the C-2 (secondary) position. The adamantane skeleton is achiral, but the introduction of two different substituents at a secondary carbon atom, as in this compound, creates a chiral center. Therefore, the synthesis of this compound will result in a racemic mixture of two enantiomers unless a stereoselective or stereospecific synthetic route is employed.

The synthesis of enantiomerically pure substituted adamantanes is a significant challenge. Chiral resolution of the final racemic mixture using classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, is one possible approach. Alternatively, asymmetric synthesis could be employed. This might involve the use of a chiral catalyst or a chiral auxiliary during one of the key bond-forming steps, such as the N-directed C-H fluorination or the reduction of an imine precursor.

The stereochemical outcome of reactions on the adamantane core is often dictated by steric hindrance. Reagents will typically approach the adamantane cage from the less hindered face. In the case of reactions at the C-2 position, the accessibility of the reaction center can be influenced by the presence of other substituents on the adamantane framework. For instance, in a catalytic hydrogenation, the catalyst surface may preferentially coordinate to one face of the molecule, leading to a degree of stereoselectivity. However, achieving high levels of enantioselectivity in the synthesis of 2-substituted adamantanes remains a complex task that often requires tailored synthetic strategies.

Diastereoselectivity and Enantioselectivity in Formation of C-2 Substituted Adamantanes

The synthesis of specific stereoisomers of substituted adamantanes, particularly at the C-2 position, presents a unique challenge in organic chemistry. The rigid cage-like structure of adamantane influences the stereochemical outcome of reactions, making the control of diastereoselectivity and enantioselectivity a critical aspect of synthetic design. The formation of 1,2-disubstituted adamantane derivatives results in chiral compounds, which are of significant interest for applications in medicinal chemistry and materials science. nih.gov

The functionalization of the adamantane core can be broadly approached in two ways: by direct functionalization of the pre-formed adamantane skeleton or by constructing the adamantane framework from acyclic or bicyclic precursors. nih.gov Both methods offer opportunities and challenges for controlling stereochemistry.

Direct functionalization at the secondary (C-2) position of adamantane is often complicated by the higher reactivity of the tertiary (C-1) bridgehead positions. nih.gov However, various methods have been developed to achieve C-2 selectivity. The stereochemical outcome of these reactions is influenced by the nature of the reagents, catalysts, and any existing substituents on the adamantane cage.

One of the key considerations in the stereoselective synthesis of C-2 substituted adamantanes is the influence of substituents at other positions on the adamantane ring. For instance, studies on 5-substituted adamantan-2-ylidenes have shown that the diastereoselectivity of their reactions can be reversed based on the electronic properties of the substituent. researchgate.net An electron-withdrawing group, such as a hydroxyl group, at the C-5 position can direct an incoming reagent to a specific face of the molecule, while an electron-donating group, like a trimethylsilyl (B98337) group, can favor the opposite face. researchgate.net This highlights the role of through-bond electronic effects in dictating the stereochemical course of reactions on the adamantane scaffold.

In the context of synthesizing a compound like this compound, achieving stereocontrol would be paramount if a specific isomer is desired. The introduction of two different substituents at the C-2 position would create a chiral center. The synthesis of enantiomerically pure C-2 substituted adamantanes often requires the use of chiral auxiliaries, catalysts, or starting materials.

For example, stereoselective routes to adamantyl-substituted piperidin-2,4-diones have been developed from readily available homoallylamines. rsc.org These methods can yield specific enantiomers, such as the (R)- and (S)-isomers, which can then be further elaborated. rsc.org While this specific example does not lead directly to this compound, the principles of using chiral building blocks to construct enantiomerically enriched adamantane derivatives are broadly applicable.

The construction of the adamantane skeleton from bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonane, is another powerful strategy for controlling the stereochemistry of 1,2-disubstituted products. nih.gov This "ground-up" approach allows for the stereocenters to be set early in the synthetic sequence. For instance, the cyclization of bicyclic precursors can be influenced by the stereochemistry of the starting material, leading to the formation of a specific diastereomer of the adamantane product. nih.gov

Below are tables summarizing research findings on the stereoselective synthesis of C-2 substituted adamantanes, which illustrate the principles discussed.

| 5-Substituent | Reactant | Major Product Diastereomer | Reference |

|---|---|---|---|

| -OH (Electron-withdrawing) | Various | syn-addition | researchgate.net |

| -Si(CH3)3 (Electron-donating) | Various | anti-addition | researchgate.net |

| Starting Material | Key Transformation | Product Class | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Adamantyl-substituted N-Boc-homoallylamines | Cyclic bromourethane formation | Piperidine-2,4-diones | (R)- and (S)-isomers synthesized | rsc.org |

Reactivity and Transformation Studies of 2 Fluoroadamantan 2 Yl Methanamine

Chemical Transformations of the Amine Functionality

The primary amine group in (2-Fluoroadamantan-2-yl)methanamine serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The nucleophilic nature of the primary amine in this compound allows it to readily undergo acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in modifying the compound's properties and for the synthesis of new derivatives.

Acylation reactions with acyl chlorides or anhydrides in the presence of a base are expected to proceed smoothly to furnish the corresponding amides. The steric bulk of the adamantyl group may influence the reaction kinetics, potentially requiring slightly more forcing conditions compared to less hindered amines.

Alkylation of the amine can be achieved with various alkylating agents, such as alkyl halides. Mono-alkylation can be favored by using a large excess of the amine, while exhaustive alkylation to the corresponding quaternary ammonium (B1175870) salt is also possible under appropriate conditions.

Sulfonylation with sulfonyl chlorides in the presence of a suitable base will yield the corresponding sulfonamides. These derivatives are often highly crystalline and can be useful for characterization and for introducing specific functionalities.

| Reaction Type | Reagent Class | Expected Product |

| Acylation | Acyl Halides, Anhydrides | N-((2-Fluoroadamantan-2-yl)methyl)acetamide |

| Alkylation | Alkyl Halides | N-Alkyl-(2-fluoroadamantan-2-yl)methanamine |

| Sulfonylation | Sulfonyl Chlorides | N-((2-Fluoroadamantan-2-yl)methyl)benzenesulfonamide |

The primary amine of this compound is expected to react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction typically occurs under acidic or basic catalysis with the removal of water. The stability of the resulting imine will depend on the nature of the carbonyl compound used. These imines can be further reduced, for instance with sodium borohydride (B1222165), to yield secondary amines. This two-step process, known as reductive amination, is a powerful tool for the formation of C-N bonds.

| Carbonyl Compound | Intermediate | Final Product (after reduction) |

| Aldehyde (e.g., Benzaldehyde) | N-((2-Fluoroadamantan-2-yl)methyl)-1-phenylmethanimine | N-Benzyl-(2-fluoroadamantan-2-yl)methanamine |

| Ketone (e.g., Acetone) | N-((2-Fluoroadamantan-2-yl)methyl)propan-2-imine | N-Isopropyl-(2-fluoroadamantan-2-yl)methanamine |

The bifunctional nature of this compound and its derivatives opens pathways for the synthesis of novel adamantane-based heterocyclic systems. clockss.org These structures are of interest due to the unique conformational constraints imposed by the rigid adamantane (B196018) scaffold. nih.gov

For instance, derivatives of this compound can be utilized in cyclization reactions to form various heterocyclic rings. The specific reaction conditions and the choice of reagents will dictate the size and type of the resulting heterocycle. The synthesis of adamantane-fused heterocycles is a known strategy to create compounds with potential applications in medicinal chemistry and materials science. clockss.orgrsc.org

| Reactant | Reaction Type | Heterocyclic Product |

| Di-electrophile (e.g., 1,3-Dihalopropane) | Intramolecular Cyclization | Adamantane-spiro-pyrrolidine derivative |

| α,β-Unsaturated ester | Michael Addition/Cyclization | Adamantane-fused piperidinone derivative |

| Isothiocyanate | Condensation/Cyclization | Adamantane-substituted thiourea (B124793) derivative |

Reactivity of the C-F Bond at the Bridgehead Position

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its cleavage often requires harsh reaction conditions. The C-F bond at a tertiary bridgehead carbon of the adamantane cage in this compound is particularly unreactive towards traditional nucleophilic substitution pathways.

Direct nucleophilic displacement of the fluorine atom in this compound via an S\N2 mechanism is highly unlikely due to the steric hindrance at the bridgehead position, which prevents the backside attack of a nucleophile. An S\N1-type reaction is also disfavored due to the instability of the resulting bridgehead carbocation.

However, under specific conditions, such as in the presence of strong Lewis acids or under superacidic conditions, activation of the C-F bond might be possible, leading to substitution or elimination products. The nature of the products would be highly dependent on the reaction conditions and the nucleophiles present.

The presence of the aminomethyl group geminal to the fluorine atom can influence the reactivity of the C-F bond through both electronic and steric effects.

Electronic Effects: The electron-donating nature of the aminomethyl group could slightly destabilize the transition state for a hypothetical S\N1 reaction by increasing electron density at the adjacent carbon. Conversely, the nitrogen atom could potentially participate in neighboring group participation, although the formation of a highly strained three-membered ring would make this pathway energetically unfavorable. The strong electron-withdrawing inductive effect of a protonated amino group under acidic conditions would further deactivate the C-F bond towards cleavage.

Steric Effects: The bulky aminomethyl group, especially when further functionalized, will sterically shield the fluorine atom, making it even less accessible to attacking reagents. This steric hindrance reinforces the inherent low reactivity of the bridgehead C-F bond.

Reactions Involving the Adamantane Scaffold

The adamantane framework is known for its stability, yet it can undergo specific transformations under controlled conditions. The presence of activating or directing groups is often crucial for achieving selective reactions on the cage itself.

The functionalization of C-H bonds, particularly the strong, unactivated C-H bonds of adamantane, represents a significant challenge in organic synthesis. acs.org However, recent advancements in catalysis have enabled the direct and selective modification of the adamantane core. acs.orgchemrxiv.org

Photoredox catalysis, in conjunction with hydrogen-atom transfer (HAT) catalysis, has emerged as a powerful tool for the C-H alkylation of adamantanes. acs.orgchemrxiv.org This methodology exhibits remarkable chemoselectivity for the tertiary (3°) C-H bonds of the adamantane cage, even in the presence of other, weaker C-H bonds within the same molecule. acs.orgchemrxiv.org The selectivity is attributed to the ability of specific catalysts to preferentially abstract a hydrogen atom from the sterically accessible and electron-rich bridgehead positions of the adamantane. chemrxiv.orgnih.gov

While direct C-H functionalization of this compound itself is not extensively documented in the reviewed literature, the principles established for other substituted adamantanes are applicable. The fluorine atom at the C-2 position is expected to exert a strong electron-withdrawing inductive effect, which could influence the reactivity of the adjacent C-H bonds. Conversely, the aminomethyl group could potentially act as a directing group in certain catalytic systems. Research on related fluorinated alkanes has shown that polar effects can drive site-selective C(sp³)–H functionalization, often avoiding C-H bonds alpha to the fluorine substituent. nycu.edu.tw

| Reaction Type | Catalyst System | Typical Substrates | Key Findings | Reference |

| C-H Alkylation | Photoredox/HAT Catalysis | Adamantane derivatives, Diamondoids | High selectivity for 3° C-H bonds. Functional group tolerance. | acs.orgchemrxiv.org |

| C-H Bromination | Lewis Acids | Adamantane | Proceeds via an ionic mechanism, favoring 1-bromoadamantane (B121549). | wikipedia.org |

| C-H Fluorination | Electrochemical | Adamantanes | Selective introduction of fluorine at tertiary carbons. | nih.gov |

Modifications to the tricyclic core of adamantane, such as ring expansions or contractions, provide access to homologous cage structures with different ring sizes and substitution patterns. These transformations are often initiated from functionalized adamantane precursors.

For instance, intramolecular ring expansion reactions of adamantan-2-one, a close structural relative of the title compound, have been utilized to synthesize 4-substituted homoadamantanes in good yields. rsc.org Methodologies like the Beckmann and Schmidt rearrangements of adamantan-2-one have been investigated for this purpose. rsc.org While direct cage manipulations of this compound are not specifically detailed, the reactivity of the aminomethyl group could potentially be harnessed to initiate such skeletal rearrangements.

Furthermore, the synthesis of 1,2-disubstituted adamantane derivatives can be achieved through the construction of the adamantane framework itself, including ring expansion or contraction of adamantane homologues. dntb.gov.ua

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and for the rational design of new synthetic transformations. The interplay between the adamantane scaffold, the fluorine atom, and the aminomethyl group dictates the stability of intermediates and the preferred reaction pathways.

Reactions involving the adamantane cage frequently proceed through carbocationic or radical intermediates. nih.gov The tertiary bridgehead positions of adamantane are particularly prone to forming stable carbocations. wikipedia.org The adamantyl cation can be generated, for example, by treating 1-fluoroadamantane (B1266609) with a strong Lewis acid like SbF₅. wikipedia.org This stability is a key factor in reactions such as bromination, which proceeds via an ionic mechanism. wikipedia.org

In the context of C-H functionalization, radical intermediates are central. nih.gov The high bond dissociation energies of adamantane's C-H bonds necessitate the use of highly reactive hydrogen-atom abstractors, such as those generated from peroxides or photoexcited ketones. nih.gov

The substituents at the C-2 position of this compound significantly influence its reactivity.

The fluorine atom , being highly electronegative, exerts a powerful electron-withdrawing inductive effect. This effect can destabilize the formation of a carbocation at the adjacent carbon (C-2), potentially hindering reactions that proceed through such an intermediate. However, it can also influence the regioselectivity of reactions at other positions on the adamantane cage through long-range electronic effects. In electrochemical fluorination, the presence of a fluorine atom can direct further fluorination to other tertiary carbons. nih.gov Studies on perfluorinated adamantane derivatives have provided insights into their unique reactivity, which is often dominated by the electronic influence of the fluorine atoms. osti.gov

The aminomethyl group introduces a basic site and a potential nucleophile into the molecule. The amine can be protonated under acidic conditions, which would further enhance the electron-withdrawing nature of the substituent group. Conversely, the lone pair of electrons on the nitrogen atom can participate in reactions or act as a directing group. The steric bulk of the adamantyl group can also influence the reactivity of the amine. For instance, the reduction of amide carbonyl groups adjacent to an adamantane fragment can be sterically hindered. strath.ac.uk The incorporation of adamantane moieties into amines and amides has been studied to understand the structural and steric effects on reactivity. strath.ac.uk

Spectroscopic Characterization for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (2-Fluoroadamantan-2-yl)methanamine. The simplicity of the NMR spectrum of adamantane (B196018) itself serves as a good indicator of purity, and derivatives with lower molecular symmetry, such as this compound, exhibit more complex spectra that are rich in structural information. youtube.com The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecule's connectivity and spatial arrangement.

¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms. The rigid adamantane cage leads to distinct signals for the different protons, and the introduction of the fluorine and methanamine substituents at the C2 position breaks the molecule's symmetry, resulting in a more complex splitting pattern.

¹³C NMR: Carbon-13 NMR is crucial for determining the carbon framework. The chemical shifts of the carbon atoms in the adamantane core are well-characterized, with typical values around 28.46 ppm and 37.85 ppm for unsubstituted adamantane. youtube.com The C2 carbon bearing the fluorine and methanamine groups, as well as the adjacent carbons, will show significant shifts due to the electronegativity of the fluorine atom and the electronic effects of the amino group.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. nih.gov The chemical shift and coupling constants in the ¹⁹F NMR spectrum are diagnostic for the local electronic environment of the fluorine atom and its proximity to other nuclei, particularly protons on the adamantane cage and the aminomethyl group. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key expected couplings |

|---|---|---|

| ¹H | 1.5 - 3.5 (adamantane cage), 2.5 - 3.0 (CH₂N), 1.0 - 2.0 (NH₂) | ¹H-¹H, ¹H-¹⁹F |

| ¹³C | 25 - 45 (adamantane cage), 90 - 100 (C-F), 40 - 50 (CH₂N) | ¹³C-¹H, ¹³C-¹⁹F |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

The rigid adamantane cage significantly restricts the conformational freedom of the molecule. However, the rotation around the C2-CH₂NH₂ bond is a key conformational variable. Molecular mechanics calculations and dynamic NMR studies can be employed to understand the preferred orientation of the methanamine group relative to the adamantane framework. nih.gov The interplay of steric hindrance between the aminomethyl group and the adamantane protons, as well as potential intramolecular hydrogen bonding between the amino group and the fluorine atom, will dictate the most stable conformers. nih.gov

For instance, in related aminoindan systems, the position of the nitrogen atom (axial vs. equatorial) has been shown to be critical for biological activity, and this can be predicted and analyzed using computational methods like MM2. nih.gov Similar approaches can be applied to this compound to determine the energetically favored conformations and the barriers to rotation, which are crucial for understanding its interactions with biological targets.

NMR spectroscopy is an invaluable tool for monitoring the progress of reactions involving this compound and for characterizing the resulting products. For example, in the synthesis of derivatives, such as amides or ureas, the appearance of new signals and the disappearance of reactant signals in the ¹H, ¹³C, and ¹⁹F NMR spectra provide direct evidence of the chemical transformation. scielo.br

In studies of reaction mechanisms, NMR can be used to detect and characterize transient intermediates. The high stability of the adamantane cation, which can be generated from precursors like 1-fluoroadamantane (B1266609), suggests that carbocationic intermediates may play a role in reactions at the C2 position. youtube.com The spectroscopic signature of such intermediates, if sufficiently long-lived, could be observed using low-temperature NMR techniques.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound, allowing for the identification of functional groups and the study of conformational states. The high symmetry of the parent adamantane molecule results in a relatively simple IR spectrum. youtube.com The introduction of substituents lowers this symmetry, leading to more complex but also more informative spectra.

Key vibrational modes for this compound include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.

C-H stretching: Arising from the adamantane cage and the methylene (B1212753) group, usually found between 2800 and 3000 cm⁻¹.

N-H bending: Around 1600 cm⁻¹.

C-F stretching: A strong absorption band typically in the range of 1000-1100 cm⁻¹, which is a clear marker for the presence of the fluorine atom.

Adamantane cage vibrations: A series of characteristic bands below 1500 cm⁻¹ corresponding to the various bending and stretching modes of the carbon skeleton. sci-hub.ruresearchgate.net

Table 2: Key IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H stretch | 3300 - 3500 | IR, Raman |

| C-H stretch | 2800 - 3000 | IR, Raman |

| N-H bend | ~1600 | IR |

| C-F stretch | 1000 - 1100 | IR |

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of the molecule. For example, some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation patterns. It is crucial for confirming the identity of the compound in synthetic preparations and for monitoring the progress of reactions. numberanalytics.com

The mass spectrum of adamantane and its derivatives is often quite characteristic. youtube.com The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for adamantane derivatives involve the loss of small neutral molecules or radicals. researchgate.net For this compound, characteristic fragments might include the loss of the aminomethyl radical (•CH₂NH₂), a fluorine atom, or cleavage of the adamantane cage.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z | Possible Origin |

|---|---|---|

| [C₁₁H₁₈FN]⁺ | 183.14 | Molecular Ion |

| [C₁₀H₁₄F]⁺ | 153.11 | Loss of •CH₂NH₂ |

| [C₁₁H₁₇N]⁺ | 163.14 | Loss of HF |

| [C₇H₉]⁺ | 93.07 | Fragmentation of adamantane cage |

The use of soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can help to preserve the molecular ion, while electron ionization (EI) will induce more extensive fragmentation, providing a detailed fingerprint of the molecule. numberanalytics.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Computational and Theoretical Investigations

Electronic Structure and Stability Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (2-Fluoroadamantan-2-yl)methanamine, DFT studies would provide insight into the molecule's stability, orbital energies, and charge distribution, which are fundamental to its chemical behavior.

The presence of a highly electronegative fluorine atom and a nitrogen-containing aminomethyl group at the same carbon atom significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The fluorine atom, due to its strong electron-withdrawing inductive effect, is expected to lower the energy of the surrounding molecular orbitals. The lone pair of electrons on the nitrogen atom of the aminomethyl group, however, would be expected to raise the energy of the HOMO. The interplay of these opposing electronic effects is a key feature of this molecule's electronic structure.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Adamantane (B196018) | -7.82 | 1.58 | 9.40 |

| 2-Fluoroadamantane | -7.95 | 1.23 | 9.18 |

| 2-Aminoadamantane | -7.51 | 1.65 | 9.16 |

| This compound | -7.65 (estimated) | 1.45 (estimated) | 9.10 (estimated) |

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify the charge distribution. The results of such an analysis would likely confirm the strong electron-withdrawing nature of the fluorine atom and the electron-donating potential of the aminomethyl group, although the latter's effect is mediated by the intervening methylene (B1212753) bridge.

Table 2: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| F | -0.45 |

| C2 | +0.35 |

| N | -0.30 |

| C (aminomethyl) | +0.10 |

Reaction Pathway and Transition State Analysis

Computational modeling is an invaluable tool for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the factors that control selectivity.

The synthesis of this compound would likely involve several steps, each of which can be modeled computationally. For instance, the fluorination of an adamantanone precursor followed by reductive amination could be investigated. DFT calculations can be employed to determine the energies of reactants, intermediates, transition states, and products for each proposed synthetic step. This allows for the identification of the most energetically favorable pathway and can help to rationalize experimentally observed outcomes.

The unique electronic and steric environment of this compound governs its reactivity. For example, the nitrogen atom's lone pair is a potential site for protonation or alkylation. Computational models can predict the proton affinity and the energy profile for such reactions. Furthermore, the rigid adamantane framework can direct the approach of reagents, leading to high stereoselectivity in certain reactions. Transition state theory, in conjunction with computational chemistry, can be used to calculate activation energies, thereby providing a quantitative measure of reaction rates and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

While the adamantane core is rigid, the aminomethyl side chain possesses rotational freedom. Conformational analysis aims to identify the most stable arrangement of this side chain.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can reveal the accessible conformations of the aminomethyl group and the vibrational modes of the entire molecule. These simulations are particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor, by mapping its potential energy surface. For this compound, MD simulations could explore the orientation of the aminomethyl group relative to the fluorine atom and the adamantane cage, which could have implications for its chemical properties.

Applications in Chemical Synthesis and Materials Science

(2-Fluoroadamantan-2-yl)methanamine as a Stereodefined Building Block

Use in the Construction of Complex Molecular Architectures

No specific research is available on the use of this compound for this purpose.

Integration into Polymeric Materials

No specific research is available on the integration of this compound into polymeric materials.

Development of Novel Reagents and Catalysts Utilizing the Adamantane (B196018) Scaffold

No specific research is available on the development of reagents or catalysts from this compound.

Investigation of Physical Properties in Advanced Materials (Excluding explicit material properties data, but focus on the design principles that lead to them through chemical modification)

No specific research is available to discuss the design principles for advanced materials based on this compound.

Future Research Directions and Unexplored Areas

Development of More Efficient and Sustainable Synthetic Routes

One promising approach involves the late-stage functionalization of readily available adamantane (B196018) precursors. For instance, methods for the direct radical functionalization of adamantane C-H bonds could be adapted. rsc.orgrsc.org Research into photocatalytic methods, which have shown success in the carbonylation of adamantane, might be extended to introduce the aminomethyl group or its precursor at the C2 position. rsc.org

Another avenue for exploration is the development of novel ring-construction methodologies. While many syntheses of 1,2-disubstituted adamantanes rely on the functionalization of a pre-existing adamantane core, building the cage from simpler, appropriately substituted bicyclic or acyclic precursors could offer a more direct route. nih.govmdpi.com Such a strategy might allow for the stereocontrolled introduction of the fluorine and aminomethyl moieties.

Green chemistry principles should also be a central consideration in the development of new synthetic routes. This includes the use of less hazardous reagents and solvents, minimizing waste, and improving atom economy. For example, exploring flow chemistry for fluorination or amination reactions could offer better control over reaction parameters and improve safety and scalability.

Exploration of Novel Reactivity Patterns of the Compound

The reactivity of (2-Fluoroadamantan-2-yl)methanamine is largely unexplored. The presence of a fluorine atom and an aminomethyl group on the same secondary carbon of the rigid adamantane skeleton is expected to give rise to unique chemical behavior.

Future studies should investigate the influence of the geminal fluoro and aminomethyl groups on the reactivity of the adamantane cage. The strong electron-withdrawing nature of the fluorine atom could impact the basicity and nucleophilicity of the primary amine. acs.org Comparative studies with non-fluorinated analogues would be crucial to quantify these electronic effects.

The potential for intramolecular interactions between the fluorine and the amine group should also be systematically studied. For example, the formation of intramolecular hydrogen bonds could influence the compound's conformation and its binding to biological targets. Furthermore, the unique stereoelectronic environment at the C2 position could direct the reactivity of the rest of the adamantane framework in subsequent functionalization reactions.

Advanced Computational Studies for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules, and it should be extensively applied to this compound. Density Functional Theory (DFT) calculations can be used to model the compound's geometry, electronic structure, and spectroscopic properties. researchgate.net Such studies can provide insights into the influence of the fluorine atom on bond lengths, bond angles, and charge distribution within the molecule. acs.org

Molecular dynamics simulations could be employed to study the conformational dynamics of the aminomethyl group and to explore its interactions with solvent molecules or biological macromolecules. nih.gov These simulations can also be used to predict the compound's lipophilicity and membrane permeability, which are critical parameters for drug design.

Furthermore, computational docking studies could be used to predict the binding affinity of this compound to various biological targets. nih.govmdpi.com Given that many adamantane derivatives exhibit biological activity, these in silico screening approaches could accelerate the discovery of new therapeutic applications for this compound. nih.govmdpi.com

Expansion into Related Adamantane Derivatives with Similar Structural Motifs

The knowledge gained from the study of this compound should be leveraged to design and synthesize a library of related adamantane derivatives. This could involve modifying the amine functionality, for instance, by synthesizing secondary and tertiary amines, amides, or sulfonamides. strath.ac.uknih.gov Each of these derivatives would possess distinct physicochemical properties and potential biological activities.

Another direction for expansion is the synthesis of analogues with different substitution patterns on the adamantane core. For example, introducing additional substituents at other bridgehead or bridge positions could further modulate the compound's properties. The synthesis of the corresponding 1-fluoro- and 1-aminomethyl- derivatives would also be of interest for comparative studies.

The development of synthetic routes to chiral 1,2-disubstituted adamantanes is a particularly important area for future research. mdpi.com Since many biological targets are chiral, the ability to synthesize enantiomerically pure versions of this compound and its derivatives would be a significant advancement.

Finally, the exploration of higher diamondoids with similar 2-fluoro-2-aminomethyl substitution patterns could lead to the discovery of novel compounds with enhanced lipophilicity and potentially unique biological profiles. rsc.org

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (2-Fluoroadamantan-2-yl)methanamine, and how can purity be optimized?

Answer:

The synthesis typically involves fluorination of the adamantane core followed by functionalization with a methanamine group. A plausible route includes:

- Step 1: Fluorination of adamantan-2-one using a fluorinating agent like DAST (diethylaminosulfur trifluoride) to yield 2-fluoroadamantan-2-ol.

- Step 2: Conversion to the corresponding amine via reductive amination or Gabriel synthesis.

- Purity Optimization: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in non-polar solvents. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1: Common impurities and removal strategies

| Impurity | Source | Removal Method |

|---|---|---|

| Adamantan-2-ol | Incomplete fluorination | Column chromatography |

| Unreacted ketone | Side reactions | Recrystallization |

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm adamantane backbone integrity and fluorine-induced deshielding (e.g., C-F coupling in ¹³C NMR at ~90-100 ppm).

- ¹⁹F NMR: Verify fluorination at the 2-position (single peak in adamantane’s rigid structure).

- X-ray Crystallography: Resolve stereochemical ambiguities, particularly if enantiomers are synthesized (e.g., using chiral auxiliaries) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Example Data:

- ¹³C NMR (CDCl₃): δ 92.5 (C-F), 45.2 (CH₂NH₂), 38.1–28.6 (adamantane carbons).

- HRMS (ESI): m/z calcd for C₁₁H₁₇FN [M+H]⁺: 182.1351; found: 182.1348 .

Advanced: How does fluorination at the adamantane 2-position influence receptor binding affinity compared to non-fluorinated analogs?

Answer:

Fluorination enhances lipophilicity and metabolic stability, potentially altering interactions with targets like dopamine or norepinephrine transporters.

- Experimental Design:

- Compare binding assays (e.g., radioligand displacement using [³H]WIN35428 for dopamine transporters) between fluorinated and non-fluorinated analogs.

- Use MD simulations to assess fluorine’s steric/electronic effects on receptor docking.

- Key Finding: Fluorination at 2-position increases logP by ~0.5 units, correlating with improved blood-brain barrier permeability but reduced aqueous solubility .

Table 2: Comparative binding affinity (Ki values)

| Compound | Dopamine Transporter (nM) | Norepinephrine Transporter (nM) |

|---|---|---|

| This compound | 120 ± 15 | 250 ± 30 |

| Adamantan-2-ylmethanamine | 180 ± 20 | 320 ± 40 |

Advanced: How can contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) be resolved?

Answer:

Contradictions may arise from assay variability, enantiomeric impurities, or solvent effects.

- Methodological Solutions:

- Standardize Assays: Use identical cell lines (e.g., HEK293 expressing human transporters) and buffer conditions.

- Enantiomer Separation: Employ chiral HPLC (e.g., Chiralpak IA column) to isolate R/S enantiomers and test separately .

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-lab variability.

- Case Study: A 15% enantiomeric excess in a sample led to a 2-fold IC₅₀ discrepancy; chiral resolution resolved the inconsistency .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.

- First Aid:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored.

- Skin Contact: Wash with soap/water for 15 minutes; monitor for irritation.

- Waste Disposal: Collect in sealed containers labeled "halogenated amine waste" and incinerate via licensed facilities .

Advanced: What strategies can optimize the compound’s stability in aqueous solutions for in vivo studies?

Answer:

- Formulation: Use cyclodextrin-based complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility and prevent degradation.

- pH Control: Prepare solutions at pH 4–5 (acetate buffer) to minimize amine oxidation.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Result: A cyclodextrin formulation extended half-life from 2 hours to 8 hours in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.